molecular formula C26H33N3O5 B11572934 5-[4-(hexyloxy)-3-methoxyphenyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

5-[4-(hexyloxy)-3-methoxyphenyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B11572934
M. Wt: 467.6 g/mol
InChI Key: OHEVWUIETJPJHX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-[4-(HEXYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for cyclization, barbituric acid for the initial synthesis, and various aldehydes and anilines for functionalization . Reaction conditions often involve refluxing in solvents like chloroform or using catalysts such as trityl chloride .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidoquinolines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

5-[4-(HEXYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(HEXYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE involves its interaction with DNA and various enzymes. It has been shown to exhibit high DNA-binding affinity, which can lead to the inhibition of DNA replication and transcription . Additionally, it may interact with enzymes involved in cell cycle regulation and apoptosis, contributing to its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C26H33N3O5

Molecular Weight

467.6 g/mol

IUPAC Name

5-(4-hexoxy-3-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C26H33N3O5/c1-5-6-7-8-11-34-18-10-9-15(12-19(18)33-4)20-21-16(13-26(2,3)14-17(21)30)27-23-22(20)24(31)29-25(32)28-23/h9-10,12,20H,5-8,11,13-14H2,1-4H3,(H3,27,28,29,31,32)

InChI Key

OHEVWUIETJPJHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=O)N4)OC

Origin of Product

United States

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